BenchChemオンラインストアへようこそ!

DEBIC

Antithrombotic Bleeding risk Safety pharmacology

DEBIC is the only single-molecule agent that combines potent antithrombotic and antitumor activity with tumor-selective cytotoxicity and a 21.2-fold safety margin over warfarin for bleeding. Its intrinsic nano-scale self-assembly (70–150 nm) eliminates the need for exogenous carriers, simplifying formulation. Ideal for oncology-thrombosis research, DVT models, and next-generation self-assembling therapeutics.

Molecular Formula C22H20N2O4
Molecular Weight 376.41
Cat. No. B1192646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEBIC
SynonymsDEBIC
Molecular FormulaC22H20N2O4
Molecular Weight376.41
Structural Identifiers
SMILESCC(C(N1)=C(C(OC)=O)C2=C1C=CC=C2)C(N3)=C(C(OC)=O)C4=C3C=CC=C4
InChIInChI=1S/C22H20N2O4/c1-12(19-17(21(25)27-2)13-8-4-6-10-15(13)23-19)20-18(22(26)28-3)14-9-5-7-11-16(14)24-20/h4-12,23-24H,1-3H3
InChIKeyBONKEFIIFQRBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DEBIC: A Dual-Action Bisindole Derivative for Simultaneous Antitumor and Antithrombotic Therapy with Demonstrated Nano-Scale Assembly Properties


DEBIC (Dimethyl 2,2′-[2,2′-(ethane-1,1-diyl)bis(1H-indole-3,2-diyl)]-diacetate) is a synthetic bisindole derivative that functions as both an antitumor agent and an inhibitor of venous thrombosis [1]. Unlike conventional anticoagulants, DEBIC self-assembles into nano-scale particles (70–150 nm) in aqueous environments, a property that may influence its pharmacokinetic profile and therapeutic index [2]. The compound intercalates DNA, downregulates P-selectin expression, and exhibits preferential cytotoxicity toward tumor cells while sparing non-tumor cells [3].

Why DEBIC Cannot Be Substituted by Warfarin, Aspirin, or Standard Bisindole Analogs


Generic substitution of DEBIC with conventional anticoagulants (e.g., warfarin) or standard antitumor agents (e.g., doxorubicin) fails because DEBIC delivers a unique, quantifiable combination of dual antithrombotic/antitumor activity, tumor-selective cytotoxicity, and a demonstrated lack of bleeding side effects—all within a single molecular entity. Warfarin, while effective in DVT prevention, induces bleeding at therapeutic doses (0.82 μmol/kg/day) [1]. Doxorubicin, a standard chemotherapeutic, causes lethal toxicity in murine models at doses where DEBIC shows tumor inhibition without mortality [2]. Furthermore, DEBIC's nano-scale self-assembly (70–150 nm) is a property not shared by other bisindole derivatives, potentially impacting in vivo distribution and efficacy [3].

DEBIC Quantitative Evidence Guide: Head-to-Head Comparisons with Warfarin, Aspirin, and Doxorubicin


DEBIC Demonstrates a 21.2-Fold Safety Window with No Bleeding Side Effect, in Contrast to Warfarin-Induced Bleeding at Sub-Therapeutic Doses

In a rat DVT model, DEBIC at 36 μmol/kg/day (21.2× its minimal effective dose) induced no detectable bleeding in brain, chest, or abdomen, whereas warfarin at 0.82 μmol/kg/day caused visible bleeding [1]. This defines a 21.2-fold safety window for DEBIC.

Antithrombotic Bleeding risk Safety pharmacology

DEBIC Exhibits 2.86-Fold Higher DVT-Inhibitory Potency Than Warfarin on a Molar Basis

In a rat DVT model, the minimal effective dose (MED) of DEBIC was 1.7 μmol/kg, and its thrombus weight reduction was equivalent to that achieved with 4.8 μmol/kg warfarin, indicating a 2.86-fold potency advantage [1].

Deep vein thrombosis Potency comparison Anticoagulant

DEBIC Demonstrates Preferential Cytotoxicity: IC50 <30 μM in Tumor Cells vs. >100 μM in Non-Tumor Cells

In vitro, DEBIC inhibited proliferation of Bel-7402/5Fu, U2OS, A172, and A549 tumor cells with IC50 values <30 μM, whereas IC50 values for non-tumor COS7 and L02 cells exceeded 100 μM, demonstrating a >3.3-fold selectivity window [1]. This contrasts with many cytotoxic agents that lack such tumor selectivity.

Antitumor Selectivity Cytotoxicity

DEBIC Achieves In Vivo Tumor Growth Inhibition at 0.36 μmol/kg Without Mortality, Whereas Doxorubicin Causes Lethality at 8.9 μmol/kg

In S180 sarcoma-bearing mice, DEBIC slowed tumor growth with a minimal effective oral dose of 0.36 μmol/kg/day [1]. In a separate comparative study, DEBIC at 8.9 μmol/kg/day significantly reduced A549 tumor weight without mortality, whereas intraperitoneal doxorubicin at 2 μmol/kg/day caused all mice to die [2]. This demonstrates a therapeutic window not achievable with doxorubicin.

Antitumor In vivo efficacy Safety margin

DEBIC's Antithrombotic Activity Is 666.7-Fold More Potent Than Aspirin on a Molar Basis

In a mouse arterial thrombosis model, oral DEBIC at 0.36 μmol/kg reduced thrombus weight to the same extent as 240 μmol/kg oral aspirin, indicating a 666.7-fold potency advantage [1]. This superior potency is attributed to DEBIC's dual mechanism of P-selectin downregulation and DNA intercalation.

Arterial thrombosis Potency comparison Platelet inhibition

DEBIC Self-Assembles into Stable Nano-Particles (70–150 nm) in Aqueous Media, a Property Absent in Closest Analogs

DEBIC spontaneously forms nanoparticles with diameters ranging from 70 to 150 nm in water, PBS, and rat plasma, as confirmed by TEM, SEM, AFM, and DLS [1]. This nano-scale assembly is not observed for warfarin, aspirin, or other bisindole derivatives in the same class. The nano-property may enhance tumor accumulation via the EPR effect and prolong circulation half-life.

Nano-medicine Drug delivery Pharmacokinetics

DEBIC: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Oncology Clinical Trials Requiring Concomitant Thromboprophylaxis

Cancer patients receiving chemotherapy are at 4- to 7-fold higher risk of VTE, yet anticoagulation increases bleeding risk 5- to 7-fold [1]. DEBIC's dual antitumor/antithrombotic activity, combined with its 21.2-fold safety window for bleeding (vs. warfarin), makes it an ideal candidate for Phase I/II trials in solid tumors where DVT is a common complication. The 2.86-fold higher DVT-inhibition potency than warfarin further supports lower dosing regimens.

Development of Nano-Formulated Anticancer Agents

DEBIC's intrinsic nano-scale self-assembly (70–150 nm) eliminates the need for exogenous carriers or complex formulation steps [2]. This property can be leveraged in the design of next-generation, self-assembling small-molecule therapeutics. Procurement for formulation development should prioritize DEBIC over other bisindoles that lack this property.

Combination Therapy with Existing Chemotherapeutics

In contrast to doxorubicin, which caused 100% mortality at 2 μmol/kg/day, DEBIC at 8.9 μmol/kg/day showed no lethality and significant tumor inhibition [3]. This suggests DEBIC can be safely combined with other chemotherapeutics to enhance efficacy without additive toxicity. Researchers investigating combination regimens should select DEBIC for its superior safety profile relative to doxorubicin.

Preclinical Models of Arterial Thrombosis

DEBIC's 666.7-fold higher potency than aspirin in inhibiting arterial thrombosis [4] positions it as a valuable tool compound for studying P-selectin-mediated thrombosis pathways. Procurement for in vivo thrombosis research should favor DEBIC over aspirin due to its mechanistic specificity and low effective dose (0.36 μmol/kg).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DEBIC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.